molecular formula C17H11F3O B6384597 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% CAS No. 1261952-56-0

5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%

Cat. No. B6384597
CAS RN: 1261952-56-0
M. Wt: 288.26 g/mol
InChI Key: UHLQOHYRDCTVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% (5-NTP) is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a starting material for further derivatization, and as a chromophore for spectroscopic analysis. 5-NTP has been used in various studies to investigate its biochemical and physiological effects, and its potential applications in the laboratory. In

Mechanism of Action

5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% acts as an aromatic nucleophile in organic synthesis, where it can substitute for other aromatic groups. It can also act as a chromophore, where it absorbs light at specific wavelengths. In biochemical and physiological studies, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can act as an inhibitor of certain enzymes, and can also be used as a probe for studying protein-protein interactions.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been found to affect the activity of certain proteins, such as the transcription factor NF-κB. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for organic synthesis and chromophore for spectroscopic analysis. Furthermore, its ability to inhibit certain enzymes and affect the activity of certain proteins makes it a useful tool for studying biochemical and physiological effects. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% should be handled with care, as it is a highly reactive compound.

Future Directions

There are several potential future directions for the use of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%. It could be used to study the effects of different environmental factors on biochemical and physiological processes. In addition, it could be used to develop new drugs or drug delivery systems. Furthermore, it could be used to study the effects of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% on various diseases, such as cancer, diabetes, and heart disease. Finally, it could be used to develop new methods for organic synthesis and spectroscopic analysis.

Synthesis Methods

5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can be synthesized via the reaction of naphthol, trifluoromethylphenol, and a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution of the trifluoromethyl group onto the naphthol. The resulting product is a 95% pure 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% compound.

Scientific Research Applications

5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been used in various scientific studies, such as those involving the synthesis of organic compounds and the study of biochemical and physiological effects. It has also been used as a chromophore for spectroscopic analysis, and as a reagent for organic synthesis.

properties

IUPAC Name

3-naphthalen-1-yl-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLQOHYRDCTVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-1-yl)-3-trifluoromethylphenol

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